1-propyl-1H-indol-6-amine
Overview
Description
1-propyl-1H-indol-6-amine: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole core with a propyl group attached to the nitrogen atom and an amine group at the 6-position of the indole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-propyl-1h-indol-6-amine, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets leads to the inhibition of the virus, thereby preventing its replication.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit inflammation, which involves the modulation of various biochemical pathways .
Result of Action
For instance, some indole derivatives have shown significant inflammation inhibition . This suggests that these compounds may modulate cellular processes related to inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds, and temperature.
This compound, like other indole derivatives, holds promise for therapeutic applications due to its broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of neurotransmitters and hormones . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to altered cellular responses . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, binding proteins may sequester this compound, influencing its localization and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-indol-6-amine can be synthesized through several synthetic routes
Step-by-step synthesis:
Alkylation: 1H-indole is reacted with propyl bromide in the presence of a strong base such as potassium carbonate to yield 1-propyl-1H-indole.
Nitration: The 1-propyl-1H-indole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 6-position.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation may be employed for the reduction step to achieve higher selectivity and lower production costs.
Chemical Reactions Analysis
1-propyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amine group, such as converting it to a hydroxylamine or a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Scientific Research Applications
1-propyl-1H-indol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity
Properties
IUPAC Name |
1-propylindol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h3-5,7-8H,2,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIYXXZXJRDGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.